molecular formula C23H22ClN3O4S B11267330 1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B11267330
M. Wt: 472.0 g/mol
InChI Key: PCZUJGPIGIZNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and a sulfonyl azepane moiety

Preparation Methods

The synthesis of 1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Benzofuran Ring: The synthesis begins with the formation of the benzofuran ring, typically through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Oxadiazole Ring: The next step involves the introduction of the oxadiazole ring. This is usually achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Sulfonylation: The benzofuran-oxadiazole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Azepane Formation: Finally, the azepane ring is formed through a nucleophilic substitution reaction involving an appropriate amine and the sulfonylated intermediate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Material Science: The presence of multiple functional groups allows for the development of advanced materials with specific properties, such as enhanced conductivity or stability.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with specific proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes.

    Pathways Involved: The compound may influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact pathways affected depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H22ClN3O4S/c1-15-19-14-18(32(28,29)27-12-4-2-3-5-13-27)10-11-20(19)30-21(15)23-25-22(26-31-23)16-6-8-17(24)9-7-16/h6-11,14H,2-5,12-13H2,1H3

InChI Key

PCZUJGPIGIZNEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.